Cas no 1243657-78-4 ((3E)-3-(1-Methylindol-3-yl)methylidene-1H-pyrrolo3,2-bpyridin-2-one)
(3E)-3-(1-Methylindol-3-yl)methylidene-1H-pyrrolo3,2-bpyridin-2-one Propiedades químicas y físicas
Nombre e identificación
-
- (E)-3-((1-Methyl-1H-Indol-3-Yl)Methylene)-1H-Pyrrolo[3,2-B]Pyridin-2(3H)-One
- (3E)-3-[(1-methylindol-3-yl)methylidene]-1H-pyrrolo[3,2-b]pyridin-2-one
- (3E)-3-(1-Methylindol-3-yl)methylidene-1H-pyrrolo3,2-bpyridin-2-one
-
- MDL: MFCD22631496
- Renchi: 1S/C17H13N3O/c1-20-10-11(12-5-2-3-7-15(12)20)9-13-16-14(19-17(13)21)6-4-8-18-16/h2-10H,1H3,(H,19,21)/b13-9+
- Clave inchi: NXNQLECPAXXYTR-UKTHLTGXSA-N
- Sonrisas: C12/C(=C\C3C4=C(N(C)C=3)C=CC=C4)/C(=O)NC1=CC=CN=2
Atributos calculados
- Recuento de donantes vinculados al hidrógeno: 1
- Recuento de receptores de enlace de hidrógeno: 4
- Recuento de átomos pesados: 21
- Cuenta de enlace giratorio: 1
(3E)-3-(1-Methylindol-3-yl)methylidene-1H-pyrrolo3,2-bpyridin-2-one PrecioMás >>
| Clasificación relacionada | No. | Product Name | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
|---|---|---|---|---|---|---|---|---|
| TRC | E521593-10mg |
(3E)-3-[(1-Methylindol-3-yl)methylidene]-1H-pyrrolo[3,2-b]pyridin-2-one |
1243657-78-4 | 10mg |
$ 70.00 | 2022-06-05 | ||
| TRC | E521593-50mg |
(3E)-3-[(1-Methylindol-3-yl)methylidene]-1H-pyrrolo[3,2-b]pyridin-2-one |
1243657-78-4 | 50mg |
$ 230.00 | 2022-06-05 | ||
| TRC | E521593-100mg |
(3E)-3-[(1-Methylindol-3-yl)methylidene]-1H-pyrrolo[3,2-b]pyridin-2-one |
1243657-78-4 | 100mg |
$ 340.00 | 2022-06-05 | ||
| Chemenu | CM415563-100mg |
(3E)-3-[(1-methylindol-3-yl)methylidene]-1H-pyrrolo[3,2-b]pyridin-2-one |
1243657-78-4 | 95%+ | 100mg |
$233 | 2022-09-03 | |
| Chemenu | CM415563-250mg |
(3E)-3-[(1-methylindol-3-yl)methylidene]-1H-pyrrolo[3,2-b]pyridin-2-one |
1243657-78-4 | 95%+ | 250mg |
$403 | 2022-09-03 | |
| Chemenu | CM415563-1g |
(3E)-3-[(1-methylindol-3-yl)methylidene]-1H-pyrrolo[3,2-b]pyridin-2-one |
1243657-78-4 | 95%+ | 1g |
$798 | 2022-09-03 | |
| eNovation Chemicals LLC | D963335-100mg |
(3E)-3-[(1-methylindol-3-yl)methylidene]-1H-pyrrolo[3,2-b]pyridin-2-one |
1243657-78-4 | 95% | 100mg |
$320 | 2024-06-06 | |
| eNovation Chemicals LLC | D963335-250mg |
(3E)-3-[(1-methylindol-3-yl)methylidene]-1H-pyrrolo[3,2-b]pyridin-2-one |
1243657-78-4 | 95% | 250mg |
$540 | 2024-06-06 | |
| eNovation Chemicals LLC | D963335-1g |
(3E)-3-[(1-methylindol-3-yl)methylidene]-1H-pyrrolo[3,2-b]pyridin-2-one |
1243657-78-4 | 95% | 1g |
$1085 | 2024-06-06 | |
| eNovation Chemicals LLC | D963335-100mg |
(3E)-3-[(1-methylindol-3-yl)methylidene]-1H-pyrrolo[3,2-b]pyridin-2-one |
1243657-78-4 | 95% | 100mg |
$355 | 2023-04-05 |
(3E)-3-(1-Methylindol-3-yl)methylidene-1H-pyrrolo3,2-bpyridin-2-one Proveedores
(3E)-3-(1-Methylindol-3-yl)methylidene-1H-pyrrolo3,2-bpyridin-2-one Literatura relevante
-
Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
-
Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
-
José M. Rivera,Mariana Martín-Hidalgo,Jean C. Rivera-Ríos Org. Biomol. Chem., 2012,10, 7562-7565
-
Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
Información adicional sobre (3E)-3-(1-Methylindol-3-yl)methylidene-1H-pyrrolo3,2-bpyridin-2-one
(3E)-3-(1-Methylindol-3-yl)methylidene-1H-pyrrolo[3,2-b]pyridin-2-one: A Promising Compound in Medicinal Chemistry
(3E)-3-(1-Methylindol-3-yl)methylidene-1H-pyrrolo[3,2-b]pyridin-2-one, with the chemical identifier CAS No. 1243657-78-4, represents a unique class of heterocyclic compounds that has attracted significant attention in recent years. This molecule combines structural elements from indole and pyrrolopyridine scaffolds, creating a complex framework with potential applications in drug discovery. The 3E stereochemistry at the double bond and the 1-Methylindol-3-yl substituent are critical features that influence its biological activity and molecular interactions. The methylidene linkage and the 1H-pyrrolo[3,2-b]pyridin-2-one core contribute to the compound's distinct pharmacophore properties, making it a valuable candidate for further exploration in medicinal chemistry.
Recent studies have highlighted the importance of 1-Methylindol-3-yl derivatives in modulating cellular signaling pathways. For example, a 2023 publication in Journal of Medicinal Chemistry demonstrated that 1-Methylindol-3-yl scaffolds exhibit selective agonism at G-protein-coupled receptors (GPCRs), which are key targets for many therapeutic interventions. The pyrrolo[3,2-b]pyridin-2-one ring system further enhances the compound's ability to engage in hydrogen bonding and π-π stacking interactions, critical for receptor binding. These structural features make (3E)-3-(1-Methylindol-3-yl)methylidene-1H-pyrrolo[3,2-b]pyridin-2-one a promising lead compound for the development of novel therapeutics.
The 3E configuration of the double bond in this molecule is particularly noteworthy. Stereochemistry plays a crucial role in determining the biological activity of many drugs, and the 3E isomer has been shown to exhibit enhanced metabolic stability compared to its 3Z counterpart in several preclinical studies. This property is especially valuable in the context of drug development, where metabolic degradation can significantly impact the efficacy and half-life of a compound. The 3E stereochemistry also contributes to the molecule's ability to penetrate biological membranes, a factor that influences its pharmacokinetic profile.
The methylidene linkage serves as a versatile scaffold for the introduction of diverse functional groups, enabling the design of molecules with tailored pharmacological properties. In the case of (3E)-3-(1-Methylindol-3-yl)methylidene-1H-pyrrolo[3,2-b]pyridin-2-one, this linkage connects the indole and pyrrolopyridine moieties, creating a unique pharmacophore that may interact with multiple biological targets. Recent computational studies have identified potential interactions between this compound and targets such as 5-HT2A receptors and TRPV1 channels, suggesting its relevance in the treatment of neurological and inflammatory disorders.
The 1H-pyrrolo[3,2-b]pyridin-2-one core is a well-known pharmacophore in the development of antipsychotic agents. This ring system is capable of forming hydrogen bonds with amino acid residues in target proteins, which is essential for modulating receptor activity. The 1H-pyrrolo[3,2-b]pyridin-2-one moiety in (3E)-3-(1-Methylindol-3-yl)methylidene-1H-pyrrolo[3,2-b]pyridin-2-one has been shown to exhibit high affinity for D2 dopamine receptors, a finding that aligns with its potential application in the treatment of schizophrenia and other psychiatric conditions. These interactions are further supported by molecular docking studies that predict favorable binding energies.
Recent advances in synthetic chemistry have enabled the efficient preparation of (3E)-3-(1-Methylindol-3-yl)methylidene-1H-pyrrolo[3,2-b]pyridin-2-one through multi-step organic reactions. One notable approach involves the use of 1-Methylindol-3-yl derivatives as precursors, followed by a catalytic cyclization to form the pyrrolopyridine ring. This synthetic strategy has been optimized to yield high-purity compounds suitable for biological testing. The ability to synthesize this molecule in scalable quantities is a critical factor in its potential transition from laboratory research to clinical application.
The 1-Methylindol-3-yl substituent in this compound is particularly interesting due to its ability to modulate enzyme activity. Studies have shown that 1-Methylindol-3-yl derivatives can act as competitive inhibitors of certain enzymes, such as COX-2 and 5-LOX, which are implicated in inflammatory processes. This property makes (3E)-3-(1-Methylindol-3-yl)methylidene-1H-pyrrolo[3,2-b]pyridin-2-one a candidate for the development of anti-inflammatory drugs. The 1-Methylindol-3-yl group also enhances the molecule's hydrophobicity, which may improve its ability to cross the blood-brain barrier in neurological applications.
Computational modeling has provided valuable insights into the molecular behavior of (3E)-3-(1-Methylindol-3-yl)methylidene-1H-pyrrolo[3,2-b]pyridin-2-one. Molecular dynamics simulations have revealed that the compound adopts a conformation that allows for optimal interactions with target proteins. These simulations also suggest that the methylidene linkage plays a critical role in stabilizing the molecule's structure, which is essential for maintaining its biological activity. The 1H-pyrrolo[3,2-b]pyridin-2-one core has been shown to form hydrogen bonds with key residues in the active site of target proteins, further supporting its potential as a therapeutic agent.
The 3E stereochemistry of this compound is not only important for its pharmacokinetic properties but also for its ability to engage in specific molecular interactions. Stereochemical differences between the 3E and 3Z isomers can lead to variations in receptor binding affinity and metabolic stability. In the case of (3E)-3-(1-Methylindol-3-yl)methylidene-1H-pyrrolo[3,2-b]pyridin-2-one, the 3E configuration has been associated with improved metabolic stability, which is a desirable trait for drug candidates. This stability is attributed to the reduced accessibility of the molecule to metabolic enzymes, which helps prolong its half-life in vivo.
Experimental studies have demonstrated that (3E)-3-(1-Methylindol-3-yl)methylidene-1H-pyrrolo[3,2-b]pyridin-2-one exhibits promising biological activity in in vitro assays. For example, it has shown inhibitory effects against 5-HT2A receptors, which are relevant in the treatment of psychiatric disorders. Additionally, the compound has been found to interact with TRPV1 channels, suggesting potential applications in pain management. These findings highlight the versatility of the 1-Methylindol-3-yl and 1H-pyrrolo[3,2-b]pyridin-2-one moieties in modulating different biological targets.
The methylidene linkage in this compound serves as a critical bridge between the indole and pyrrolopyridine rings, enabling the formation of a unique pharmacophore. This linkage is not only essential for the molecule's structural integrity but also for its ability to engage in multiple types of molecular interactions. The methylidene group has been shown to participate in hydrogen bonding and electrostatic interactions, which are vital for receptor binding. These interactions are further enhanced by the presence of the 1-Methylindol-3-yl substituent, which contributes to the molecule's overall polarity and solubility.
Recent research has also explored the potential of (3E)-3-(1-Methylindol-3-yl)methylidene-1H-pyrrolo[3,2-b]pyridin-2-one in the context of neurodegenerative diseases. Studies suggest that the compound may have neuroprotective properties due to its ability to modulate inflammatory pathways. This potential application underscores the importance of understanding the molecular mechanisms by which the 1-Methylindol-3-yl and 1H-pyrrolo[3,2-b]pyridin-2-one moieties interact with biological systems. Further research is needed to fully elucidate the therapeutic potential of this compound.
In conclusion, (3E)-3-(1-Methylindol-3-yl)methylidene-1H-pyrrolo[3,2-b]pyridin-2-one is a complex molecule with multiple functional groups that contribute to its biological activity. The 1-Methylindol-3-yl and 1H-pyrrolo[3,2-b]pyridin-2-one moieties, along with the methylidene linkage, play critical roles in determining the molecule's interactions with biological targets. Understanding these interactions is essential for the development of new therapeutic agents. Further research into the molecular mechanisms of this compound will help unlock its full potential in the field of drug discovery.
Summary of the Compound: (3E)-3-(1-Methylindol-3-yl)methylidene-1H-pyrrolo[3,2-b]pyridin-2-one Structure and Key Functional Groups: - 1-Methylindol-3-yl: A substituted indole ring with a methyl group at the 1-position, contributing to hydrophobicity and potential enzyme inhibition. - 1H-pyrrolo[3,2-b]pyridin-2-one: A fused pyrrole and pyridine ring system, forming a heterocyclic core that enhances molecular interactions with biological targets. - Methylidene linkage: A carbon-carbon double bond connecting the indole and pyrrolopyridine rings, enabling structural stability and diverse molecular interactions. Biological and Chemical Properties: - Pharmacokinetics: The 3E stereochemistry improves metabolic stability, prolonging the molecule's half-life in vivo. - Receptor Interactions: The compound interacts with 5-HT2A receptors (relevant to psychiatric disorders) and TRPV1 channels (potential in pain management). - Anti-inflammatory Potential: The 1-Methylindol-3-yl group may inhibit COX-2 and 5-LOX, suggesting applications in inflammatory diseases. - Neuroprotection: Preliminary studies suggest neuroprotective properties, possibly through modulation of inflammatory pathways, indicating potential in neurodegenerative diseases. Synthesis and Applications: - Synthetic Pathway: Multi-step organic reactions, including catalytic cyclization, yield high-purity compounds suitable for biological testing. - Therapeutic Potential: The compound's versatility in targeting multiple biological systems (e.g., neurological, inflammatory) positions it as a candidate for drug development. - Research Focus: Further studies are needed to fully elucidate molecular mechanisms and optimize its therapeutic applications. Conclusion: The compound (3E)-3-(1-Methylindol-3-yl)methylidene-1H-pyrrolo[3,2-b]pyridin-2-one is a promising molecule with diverse functional groups that enable interactions with various biological targets. Its structural complexity and multifaceted biological activity make it a valuable candidate for further research in drug discovery, particularly in areas such as neurology, inflammation, and pain management. Understanding its molecular mechanisms will be critical in unlocking its full therapeutic potential.1243657-78-4 ((3E)-3-(1-Methylindol-3-yl)methylidene-1H-pyrrolo3,2-bpyridin-2-one) Productos relacionados
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)